molecular formula C21H20N4O5 B13739847 Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate CAS No. 2008-84-6

Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate

Cat. No.: B13739847
CAS No.: 2008-84-6
M. Wt: 408.4 g/mol
InChI Key: FKFWUHISCWCMPI-UHFFFAOYSA-N
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Description

Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate is a complex organic compound with the molecular formula C21H20N4O5 It is known for its unique structure, which includes an azo group (-N=N-) and a pyrazole ring

Preparation Methods

The synthesis of Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Diazotization: The starting material, 4-aminobenzoic acid ethyl ester, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with ethyl 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate under basic conditions to form the azo compound.

    Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The azo group can be reduced to form amines using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The azo group can undergo reversible cis-trans isomerization under light or heat, which can affect its binding to biological molecules. The pyrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other azo compounds such as:

The uniqueness of this compound lies in its combination of the azo group and pyrazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

2008-84-6

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

ethyl 4-[(4-ethoxycarbonylphenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C21H20N4O5/c1-3-29-20(27)14-10-12-15(13-11-14)22-23-17-18(21(28)30-4-2)24-25(19(17)26)16-8-6-5-7-9-16/h5-13,17H,3-4H2,1-2H3

InChI Key

FKFWUHISCWCMPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

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